molecular formula C16H16O3 B1361623 4-(4-Phenoxyphenyl)butanoic acid CAS No. 6958-94-7

4-(4-Phenoxyphenyl)butanoic acid

Cat. No. B1361623
CAS RN: 6958-94-7
M. Wt: 256.3 g/mol
InChI Key: YTPRFJSWHCNPHB-UHFFFAOYSA-N
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Description

4-(4-Phenoxyphenyl)butanoic acid is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 .


Synthesis Analysis

The synthesis of 4-(4-Phenoxyphenyl)butanoic acid involves several steps. In one method, phenol, sodium hydroxide, and water are combined in a flask and heated to 60°C for 2 hours . In another method, 4-Bromodiphenyl ether is dissolved in anhydrous THF under nitrogen protection, cooled to -78°C, and N-butyllithium is added .


Molecular Structure Analysis

The InChI code for 4-(4-Phenoxyphenyl)butanoic acid is 1S/C16H16O3/c17-16(18)8-4-5-13-9-11-15(12-10-13)19-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) . The compound has a rotatable bond count of 6 .


Physical And Chemical Properties Analysis

4-(4-Phenoxyphenyl)butanoic acid has a molecular weight of 256.30 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Neuroprotective Agent Research

4-(4-Phenoxyphenyl)butanoic acid: has been studied for its potential neuroprotective effects. Research suggests that its analog, 4-phenylbutyric acid (4-PBA), may have therapeutic potential for neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds act as chemical chaperones, helping to prevent protein aggregation and protect against neuronal cell death due to endoplasmic reticulum stress .

Chromatography and Mass Spectrometry

In analytical chemistry, 4-(4-Phenoxyphenyl)butanoic acid is utilized in chromatography and mass spectrometry for the quantification of chemical chaperones in cell culture media. This is particularly relevant in research fields like neurodegeneration and cancer, where understanding the pharmacodynamics of compounds like 4-PBA is crucial .

Biopharmaceutical Production

The compound’s role as a chemical chaperone makes it valuable in biopharmaceutical production. It can assist in the proper folding of proteins, which is essential for the stability and efficacy of therapeutic proteins. This application is significant in the development of drugs for treating neurodegenerative diseases .

Controlled Environment and Cleanroom Solutions

4-(4-Phenoxyphenyl)butanoic acid: may be used in controlled environments and cleanrooms. While specific applications in this field are not detailed in the search results, compounds like this are often critical in maintaining the integrity of scientific experiments, particularly in environments where contamination control is paramount .

Advanced Battery Science and Technology

Although the direct applications in battery science are not explicitly mentioned, the compound’s potential involvement in advanced battery science and technology could be linked to its chemical properties, which might influence the development of new materials or processes in battery production .

Research on Cellular Stress Responses

The compound is used in studying cellular stress responses, particularly in the context of endoplasmic reticulum stress. This research can lead to a better understanding of diseases where stress response plays a role and can inform the development of new therapeutic strategies .

Molecular Structure Analysis

4-(4-Phenoxyphenyl)butanoic acid: is also important in the study of molecular structures. Its properties and interactions can be analyzed to understand its behavior in various chemical contexts, which is fundamental in the design of new compounds with desired biological activities .

properties

IUPAC Name

4-(4-phenoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(18)8-4-5-13-9-11-15(12-10-13)19-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPRFJSWHCNPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290087
Record name 4-(4-phenoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenoxyphenyl)butanoic acid

CAS RN

6958-94-7
Record name NSC66450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-phenoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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